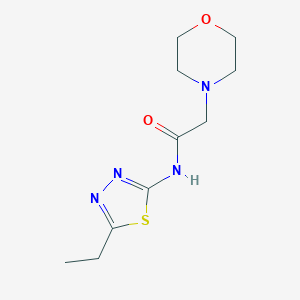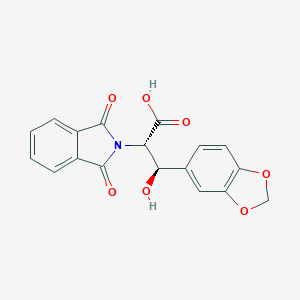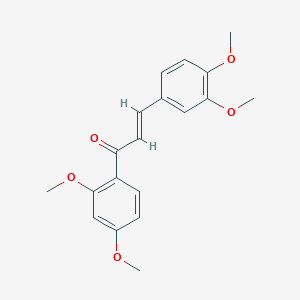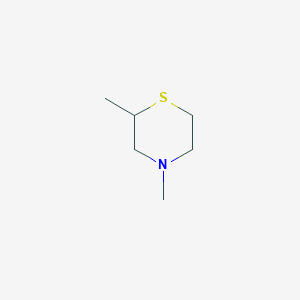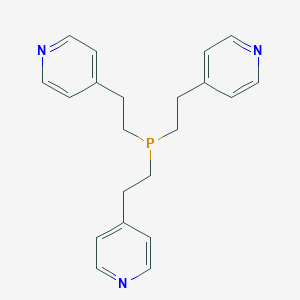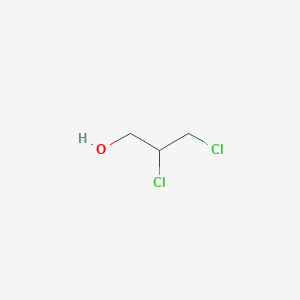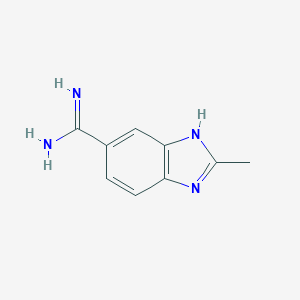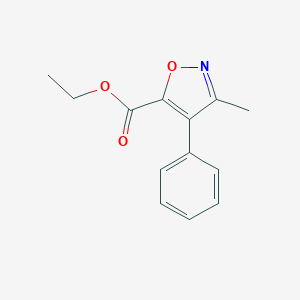
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate, also known as EMPC, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EMPC is a member of the isoxazole family, which is known for its diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
作用机制
The mechanism of action of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is not fully understood, but several studies have proposed different mechanisms. One study suggests that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Another study proposes that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate inhibits the NF-κB signaling pathway, which is involved in the regulation of inflammation. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, leading to bacterial death.
生化和生理效应
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate inhibits the activity of various enzymes involved in cancer cell proliferation and inflammation. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. In vivo studies have also demonstrated the anticancer and anti-inflammatory effects of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate.
实验室实验的优点和局限性
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Furthermore, it has been extensively studied for its therapeutic potential, making it a promising candidate for further research. However, there are also some limitations to using Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate data interpretation.
未来方向
There are several future directions for research on Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate. One area of interest is its potential as a chemotherapeutic agent for various types of cancer. Additionally, further studies are needed to elucidate its mechanism of action and identify potential off-target effects. Furthermore, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate could be further modified to improve its pharmacokinetic properties and increase its efficacy. Overall, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has significant potential for therapeutic applications and warrants further investigation.
Conclusion:
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is a chemical compound with significant potential for therapeutic applications. Its anticancer, anti-inflammatory, and antimicrobial properties make it a promising candidate for further research. The synthesis method of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is relatively simple, and it has been extensively studied for its scientific research applications. While there are some limitations to using Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate in lab experiments, its advantages make it a promising candidate for further investigation. Future research on Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate could lead to the development of novel therapeutic agents for various diseases.
合成方法
The synthesis of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate involves the reaction of ethyl acetoacetate, benzaldehyde, and hydroxylamine hydrochloride in ethanol. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate is around 80%, and the purity is confirmed by NMR and IR spectroscopy.
科学研究应用
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been extensively studied for its potential therapeutic applications. One of the major areas of research is its anticancer activity. Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been demonstrated to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate has been investigated for its antimicrobial activity against various bacterial and fungal strains.
属性
CAS 编号 |
153915-56-1 |
|---|---|
产品名称 |
Ethyl 3-methyl-4-phenylisoxazole-5-carboxylate |
分子式 |
C13H13NO3 |
分子量 |
231.25 g/mol |
IUPAC 名称 |
ethyl 3-methyl-4-phenyl-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-16-13(15)12-11(9(2)14-17-12)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 |
InChI 键 |
GAHMGLBVOJJSTR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C(=NO1)C)C2=CC=CC=C2 |
规范 SMILES |
CCOC(=O)C1=C(C(=NO1)C)C2=CC=CC=C2 |
同义词 |
5-Isoxazolecarboxylicacid,3-methyl-4-phenyl-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



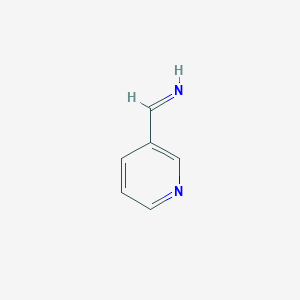
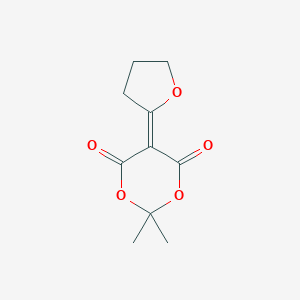
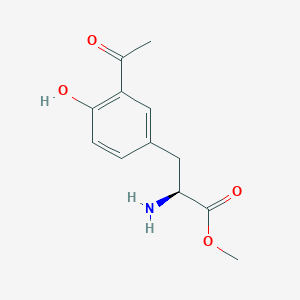
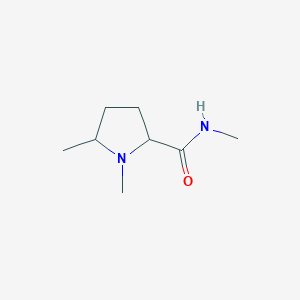
![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)
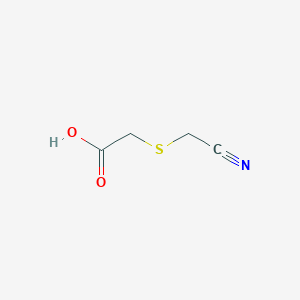
![2-[2-[(1aS,7aS)-5-oxo-1a,2-dihydro-1H-cyclopropa[c]indole-3-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide](/img/structure/B139615.png)
